molecular formula C21H28N2O3S B2355257 N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 953260-78-1

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2355257
CAS No.: 953260-78-1
M. Wt: 388.53
InChI Key: GPSONRMWJRCPTK-UHFFFAOYSA-N
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Description

The compound “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. It contains a benzylpiperidine group, which is often found in pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a benzylpiperidine with a suitable electrophile . The exact method would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, boiling point, and solubility can be predicted .

Scientific Research Applications

Photodynamic Therapy Application

  • N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide and its derivatives have been explored for their potential use in photodynamic therapy, particularly for the treatment of cancer. A study highlighted the synthesis of new compounds with benzenesulfonamide groups and their efficacy as Type II photosensitizers in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

HIV Prevention

  • Methylbenzenesulfonamide derivatives have been synthesized for potential use as HIV-1 inhibitors. These compounds, including those derived from this compound, are being investigated as small molecular antagonists targeting HIV-1 infection (De-ju, 2015).

Antibacterial and Antifungal Applications

  • Research has shown that various sulfonamide derivatives, including those related to this compound, possess significant antibacterial and antifungal properties. These compounds have been tested against various bacterial strains and found to be effective inhibitors (Abbasi et al., 2017; Zareef et al., 2007; Abbasi et al., 2015).

Cancer Research

  • Some derivatives of this compound have demonstrated antitumor activity. These compounds were synthesized and evaluated for their potential as antitumor agents, showing effectiveness in inhibiting cancer cell growth (Teijeira et al., 1996; Abbassi et al., 2014).

Alzheimer’s Disease Treatment

  • Some sulfonamides derived from this compound have been studied for their potential as therapeutic agents for Alzheimer’s disease. These studies involve synthesizing new series of sulfonamides and evaluating their inhibitory effects on acetylcholinesterase, a key enzyme associated with Alzheimer’s (Abbasi et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known to belong to the class of organic compounds known asn-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. The interaction of the compound with its target, Acetylcholinesterase, and the resulting changes are still under investigation.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-14-20(8-9-21(17)26-2)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSONRMWJRCPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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